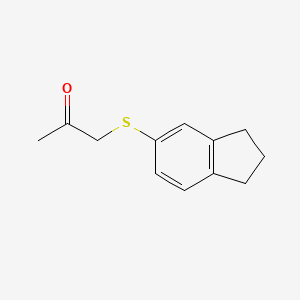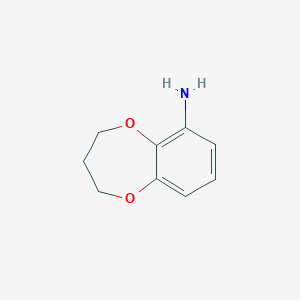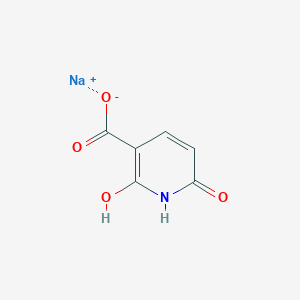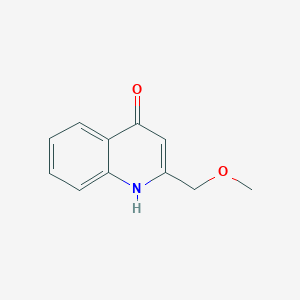![molecular formula C10H16F3NO B13196744 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol: is a chemical compound with the molecular formula C₁₀H₁₆F₃NO and a molecular weight of 223.24 g/mol This compound features a bicyclic structure with an amino group, a trifluoromethyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination and hydroxylation:
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of novel compounds: 3-Amino-9-(trifluoromethyl)bicyclo[33
Biology:
Biochemical studies: The compound can be used to study the effects of trifluoromethyl groups on biological systems and to investigate the interactions of bicyclic structures with biological targets.
Medicine:
Drug development: The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material science: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bicyclic structure can provide rigidity and stability.
Comparaison Avec Des Composés Similaires
9-Ethylbicyclo[3.3.1]nonan-9-ol: This compound has a similar bicyclic structure but lacks the trifluoromethyl and amino groups.
9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride: This compound contains a trifluoromethyl group and a bicyclic structure but differs in the presence of an azabicyclo moiety.
Uniqueness: 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol is unique due to the combination of its trifluoromethyl group, amino group, and hydroxyl group within a bicyclic structure. This combination of functional groups and structural features provides distinct chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C10H16F3NO |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
3-amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C10H16F3NO/c11-10(12,13)9(15)6-2-1-3-7(9)5-8(14)4-6/h6-8,15H,1-5,14H2 |
Clé InChI |
XKQDOKGQFYNQFI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC(C1)C2(C(F)(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)

![{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)





![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)


![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)

![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)
